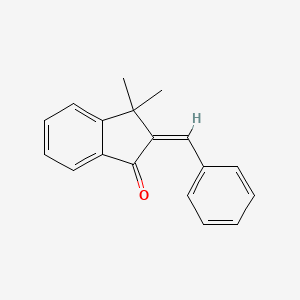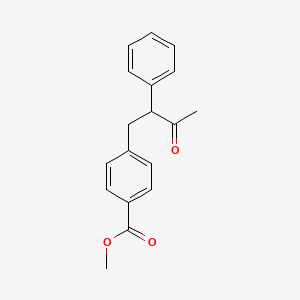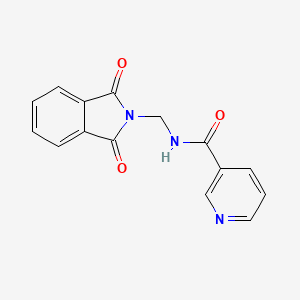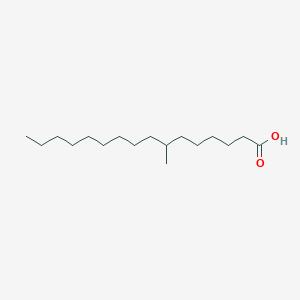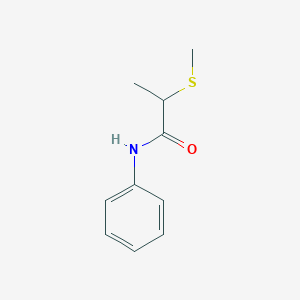
2-(Methylsulfanyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-N-phenylpropanamide is an organic compound that features a methylsulfanyl group attached to a propanamide backbone, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-N-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)propanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the output.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-(Methylsulfanyl)-N-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may act as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-N-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its target. The phenyl group may contribute to the compound’s overall stability and lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)nicotinamide: Contains a nicotinamide moiety instead of a propanamide backbone.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Features a tetrahydropyrimidine ring instead of a phenyl group.
2-(Methylsulfanyl)benzoic acid: Has a carboxylic acid group instead of an amide group.
Uniqueness
2-(Methylsulfanyl)-N-phenylpropanamide is unique due to its specific combination of functional groups. The presence of both a methylsulfanyl group and a phenyl group attached to the propanamide backbone imparts distinct chemical and biological properties. This compound’s versatility makes it valuable for various applications in research and industry.
Properties
CAS No. |
54394-77-3 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-methylsulfanyl-N-phenylpropanamide |
InChI |
InChI=1S/C10H13NOS/c1-8(13-2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
ISSKRHBLGBUSFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


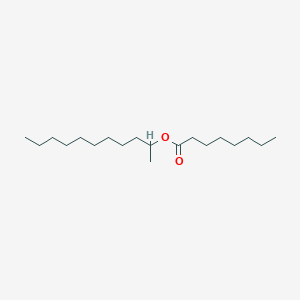
![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
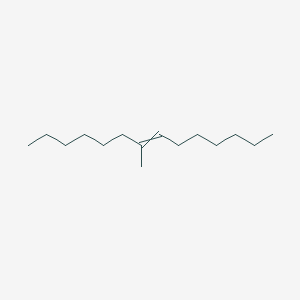
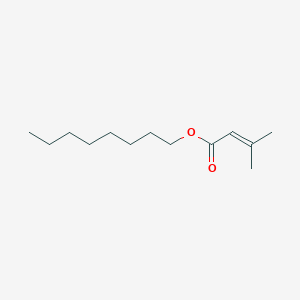

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)

